molecular formula C11H17NO5 B13310213 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid CAS No. 1781879-43-3

1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid

Cat. No.: B13310213
CAS No.: 1781879-43-3
M. Wt: 243.26 g/mol
InChI Key: PPEDTPKWSLTRQU-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: The primary product is the free amine after removal of the tert-butoxycarbonyl group.

    Substitution: The products vary based on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted reactions. The protection is typically removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is unique due to its specific structure, which includes a piperidine ring and a carboxylic acid group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.

Properties

CAS No.

1781879-43-3

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15)

InChI Key

PPEDTPKWSLTRQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)O

Origin of Product

United States

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